molecular formula C14H24O3 B13713840 4-[(Oxan-2-yl)oxy]non-2-enal CAS No. 63720-00-3

4-[(Oxan-2-yl)oxy]non-2-enal

Cat. No.: B13713840
CAS No.: 63720-00-3
M. Wt: 240.34 g/mol
InChI Key: IGEVFMUECFIYEU-UHFFFAOYSA-N
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Description

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal is an organic compound that features a nonenal backbone with a tetrahydropyranyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal typically involves the protection of hydroxyl groups using tetrahydropyranyl ethers. This can be achieved through the reaction of the corresponding alcohol with dihydropyran in the presence of an acid catalyst. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal may involve large-scale batch reactions where the alcohol precursor is reacted with dihydropyran under controlled conditions. The use of heterogeneous catalysts can enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the tetrahydropyranyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols .

Scientific Research Applications

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal has several applications in scientific research:

Mechanism of Action

The mechanism by which (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The tetrahydropyranyl group can stabilize the compound, allowing it to participate in selective reactions. The pathways involved often include nucleophilic attack and subsequent rearrangement or elimination reactions .

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-[(2-Tetrahydropyranyl)oxy]-2-octenal
  • (E)-4-[(2-Tetrahydropyranyl)oxy]-2-decenal
  • (E)-4-[(2-Tetrahydropyranyl)oxy]-2-undecenal

Uniqueness

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenal is unique due to its specific chain length and the presence of the tetrahydropyranyl ether group, which provides stability and reactivity that can be tailored for specific applications. This makes it distinct from other similar compounds with different chain lengths or functional groups .

Properties

CAS No.

63720-00-3

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

4-(oxan-2-yloxy)non-2-enal

InChI

InChI=1S/C14H24O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,11,13-14H,2-6,8,10,12H2,1H3

InChI Key

IGEVFMUECFIYEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC=O)OC1CCCCO1

Origin of Product

United States

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